1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features both benzofuran and thiophene moieties
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(19-17(20)18-11-15-6-4-8-22-15)9-14-10-13-5-2-3-7-16(13)21-14/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTBIVSHBIQVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Temperature Control
Catalytic Additives
- Triethylamine facilitates deprotonation of the amine, enhancing nucleophilicity.
- Molecular sieves (3Å) are used to scavenge trace moisture, preventing isocyanate hydrolysis.
Data Tables
Table 1: Summary of Key Synthetic Steps
Table 2: Comparison of Urea-Forming Reagents
| Reagent | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgene | CHCl₃ | 0°C | High reactivity | Toxicity concerns |
| CDI | THF | RT | Mild conditions | Higher cost |
| Isocyanate | CHCl₃ | 0°C→RT | Direct coupling | Moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(Benzofuran-2-yl)propan-2-ylamine: Lacks the thiophene moiety and urea linkage.
3-(Thiophen-2-ylmethyl)urea: Lacks the benzofuran moiety.
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(phenyl)urea: Contains a phenyl group instead of a thiophene moiety.
Uniqueness
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both benzofuran and thiophene moieties, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields.
Biological Activity
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that combines benzofuran and thiophene moieties. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and related research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Preparation of Intermediates : The benzofuran and thiophene intermediates are synthesized through established organic methods.
- Coupling Reaction : The intermediates are coupled via a urea linkage, often requiring specific catalysts and controlled conditions to optimize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Bacterial Inhibition : It exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity linked to cell signaling pathways, thereby influencing cellular responses.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar structures.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(Benzofuran-2-yl)propan-2-ylamine | Benzofuran moiety only | Moderate antimicrobial activity |
| 3-(Thiophen-2-yl)urea | Thiophene and urea components | Limited anticancer properties |
| 1-(1-(Benzofuran-3-yl)propan-2-one | Similar benzofuran structure | Antioxidant activity |
Case Studies
Several case studies have been published focusing on the biological activity of this compound:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor size in xenograft models when administered at specific dosages.
- Antimicrobial Testing : Another research article highlighted its effectiveness against multidrug-resistant bacterial strains, indicating a potential role in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
